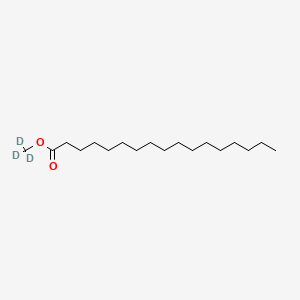
Methyl Heptadecanoate-d3
Descripción general
Descripción
Methyl Heptadecanoate-d3, also known as Heptadecanoic acid methyl ester or Methyl margarate, is a fatty acid methyl ester . It is a white, wax-like solid and is used as a substrate for lipoxygenase assay, an internal standard for the quantification of squalene, fatty acids (FA), and lipids . It is also used as a reference standard for precise separation of methyl esters of different fatty acids .
Molecular Structure Analysis
The linear formula of Methyl Heptadecanoate-d3 is CH3(CH2)15COOCH3 . Its molecular weight is 284.48 g/mol . The structure can be viewed as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis
Methyl Heptadecanoate-d3 is a powder or solid form . It has a boiling point of 152-153 °C/0.05 mmHg (lit.) and a melting point of 29.8-30.3 °C (lit.) . It is insoluble in water but soluble in alcohol and ether .Aplicaciones Científicas De Investigación
Myocardial Metabolism Imaging
Methyl heptadecanoate-d3 has been studied for its potential in myocardial metabolism imaging. Livni et al. (1982) explored the use of beta-methyl[1-11C]heptadecanoic acid as an indicator of myocardial metabolism for use with positron tomographs, showing remarkable uptake in canine hearts and differentiation of infarcted regions (Livni et al., 1982).
Metabolism in Perfused Rat Heart and Liver
The metabolism of beta-methyl-heptadecanoic acid was also investigated in perfused hearts and livers from rats by Fink et al. (1990). They found differences in the metabolism pathways between the heart and liver, providing insights into the compound's distribution and processing in different organs (Fink et al., 1990).
Synthesis and Chemical Properties
Tulloch (1977) detailed the synthesis of methyl 16-trideuteriohexadecanoate, which could be relevant to understanding the chemical properties and potential derivations of methyl heptadecanoate-d3 (Tulloch, 1977).
Potential in Cancer Research
In cancer research, Kandasamy et al. (2012) identified heptadecanoic acid, 16 methyl-, methyl ester, a compound related to methyl heptadecanoate-d3, as a dominant secondary metabolite from the fungus Trichoderma, showing potential in skin cancer protein inhibition (Kandasamy et al., 2012).
Biodiesel Research
In the context of biodiesel, Singh et al. (2013) discussed the estimation of ester content in biodiesel, which includes compounds like methyl heptadecanoate-d3. They emphasized the importance of response factor correction for accurate quantification (Singh et al., 2013).
Biochemical Analysis
Fosbrooke and Tamir (1968) described a method for preparing methyl esters from fatty acids, which can be applied to methyl heptadecanoate-d3 for serum triglyceride and non-esterified fatty acid composition analysis (Fosbrooke & Tamir, 1968).
Propiedades
IUPAC Name |
trideuteriomethyl heptadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h3-17H2,1-2H3/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEBIMLTDXKIPR-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl Heptadecanoate-d3 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



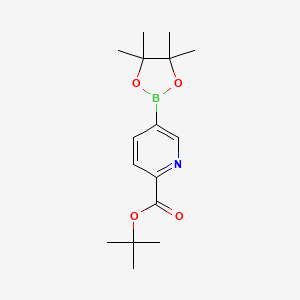
![tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592323.png)
![tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B592324.png)
![tert-Butyl 5-chloro-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B592325.png)
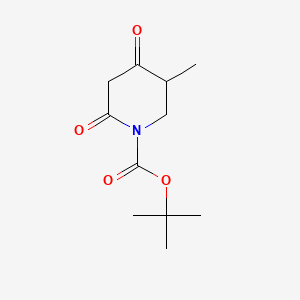
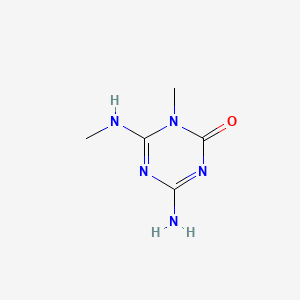
![(4S)-4-(1-Methylethyl)-3-[(2S)-2-methyl-1-oxobutyl]-2-oxazolidinone-d3](/img/no-structure.png)
![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B592330.png)
![tert-Butyl 6-bromo-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592331.png)
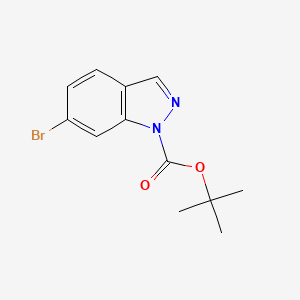
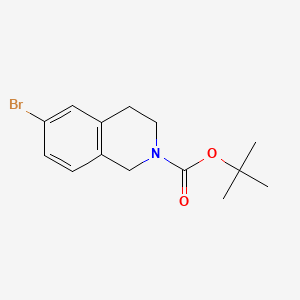
![Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B592339.png)

![tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B592344.png)